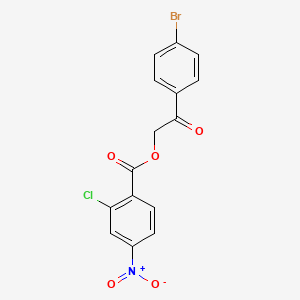
4-chloro-3-(2,3-dihydroindol-1-ylsulfonyl)-N-phenylbenzamide
Vue d'ensemble
Description
4-chloro-3-(2,3-dihydroindol-1-ylsulfonyl)-N-phenylbenzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(2,3-dihydroindol-1-ylsulfonyl)-N-phenylbenzamide typically involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Sulfonylation: The indole derivative is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Chlorination: The resulting sulfonylated indole is chlorinated using a chlorinating agent such as thionyl chloride.
Amidation: Finally, the chlorinated sulfonyl indole is reacted with aniline to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-3-(2,3-dihydroindol-1-ylsulfonyl)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the sulfonyl and chloro groups.
Substitution: Substituted derivatives with various nucleophiles.
Applications De Recherche Scientifique
4-chloro-3-(2,3-dihydroindol-1-ylsulfonyl)-N-phenylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-chloro-3-(2,3-dihydroindol-1-ylsulfonyl)-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-3-(2,3-dihydroindol-1-ylsulfonyl)benzoic acid
- 4-chloro-3-(2,3-dihydroindol-1-ylsulfonyl)-N-methylbenzamide
- 4-chloro-3-(2,3-dihydroindol-1-ylsulfonyl)-N-ethylbenzamide
Uniqueness
4-chloro-3-(2,3-dihydroindol-1-ylsulfonyl)-N-phenylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
4-chloro-3-(2,3-dihydroindol-1-ylsulfonyl)-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S/c22-18-11-10-16(21(25)23-17-7-2-1-3-8-17)14-20(18)28(26,27)24-13-12-15-6-4-5-9-19(15)24/h1-11,14H,12-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPHDXGWSOEUSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=C(C=CC(=C3)C(=O)NC4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethyl-7-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B3705328.png)
![7-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B3705337.png)

![5-[1-(3-bromophenyl)ethylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3705348.png)
![5-[1-(4-ethylphenyl)ethylidene]-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3705352.png)
![3-[(2-chlorophenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B3705354.png)
![5-[(4-ETHENYLPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE](/img/structure/B3705361.png)
![3-{5-[1-(4-hydroxyphenyl)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B3705373.png)

![4-ETHYL-5-[(2-FLUOROPHENYL)METHOXY]-7-METHYL-2H-CHROMEN-2-ONE](/img/structure/B3705381.png)

![4-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one](/img/structure/B3705400.png)
![5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B3705406.png)
![N-[4-(diethylsulfamoyl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B3705416.png)
